molecular formula C6H7KO4 B1659842 Potassium;4-ethoxy-4-oxobut-2-enoate CAS No. 68375-84-8

Potassium;4-ethoxy-4-oxobut-2-enoate

Cat. No.: B1659842
CAS No.: 68375-84-8
M. Wt: 182.22 g/mol
InChI Key: DFPKHSVUGIJIRK-BJILWQEISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;4-ethoxy-4-oxobut-2-enoate is a potassium salt of the unsaturated carboxylic acid derivative (2E)-4-ethoxy-4-oxobut-2-enoic acid.

Properties

CAS No.

68375-84-8

Molecular Formula

C6H7KO4

Molecular Weight

182.22 g/mol

IUPAC Name

potassium;(E)-4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H8O4.K/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+;

InChI Key

DFPKHSVUGIJIRK-BJILWQEISA-M

SMILES

CCOC(=O)C=CC(=O)[O-].[K+]

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C=CC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Acid Preparation : (Z)-4-Ethoxy-4-oxobut-2-enoic acid is synthesized via esterification of maleic anhydride derivatives, followed by selective hydrolysis.
  • Neutralization : The acid (0.33 mmol) is dissolved in anhydrous dimethylformamide (DMF), and potassium bicarbonate (0.40 mmol) is added. The mixture is stirred at room temperature for 3 hours, yielding the potassium salt after extraction and evaporation.

Key Data :

Parameter Value
Solvent DMF
Temperature 25°C
Reaction Time 3 hours
Yield 65–67%

This method prioritizes simplicity and avoids harsh conditions, making it suitable for small-scale laboratory synthesis. However, DMF removal poses challenges in industrial settings due to its high boiling point (153°C).

Ester Hydrolysis Followed by Neutralization

An alternative approach involves hydrolyzing ethyl 4-ethoxy-4-oxobut-2-enoate to the free acid, followed by potassium salt formation.

Synthetic Steps

  • Ester Synthesis : Ethyl (E)-4-ethoxy-4-oxobut-2-enoate is prepared via Michael addition of ethanol to maleic anhydride in the presence of a Brønsted acid catalyst.
  • Hydrolysis : The ester is treated with aqueous potassium hydroxide (1 M) at 60°C for 2 hours, yielding the carboxylic acid.
  • Salt Formation : The acid is neutralized with stoichiometric KOH in ethanol, precipitating the potassium salt upon cooling.

Optimization Insights :

  • Hydrolysis efficiency depends on the ester’s steric profile; electron-withdrawing groups accelerate reaction rates.
  • Ethanol as a solvent facilitates easy salt precipitation, eliminating the need for chromatographic purification.

Yield Comparison :

Step Yield
Ester Synthesis 85–90%
Hydrolysis 78–82%
Neutralization 95–98%

This route achieves higher overall purity (>98% by HPLC) but requires multiple steps, increasing time and cost.

Direct Alkylation of Maleic Acid Derivatives

Industrial-scale production often employs direct alkylation of maleic anhydride to avoid intermediate isolation.

Continuous Flow Methodology

  • Anhydride Activation : Maleic anhydride reacts with ethanol in a flow microreactor at 80°C, forming monoethyl maleate.
  • Potassium Salt Formation : The intermediate is treated with aqueous KOH in a segmented flow system, yielding the final product within 10 minutes.

Advantages :

  • Scalability : Flow systems enhance heat and mass transfer, enabling throughputs >1 kg/day.
  • Sustainability : Solvent consumption is reduced by 70% compared to batch processes.

Operational Parameters :

Parameter Value
Residence Time 10 minutes
Temperature 80°C
Pressure 2 bar
Yield 89–92%

Comparative Analysis of Preparation Methods

The choice of method depends on scale, purity requirements, and infrastructure. Below, we evaluate the three routes:

Method Yield Purity Scalability Cost Efficiency
Neutralization 65–67% 95% Low Moderate
Hydrolysis-Neutral. 78–82% 98% Medium High
Flow Alkylation 89–92% 99% High Low

Key Observations :

  • Neutralization : Ideal for research labs prioritizing simplicity over yield.
  • Hydrolysis-Neutralization : Balances purity and yield for mid-scale applications.
  • Flow Alkylation : Optimal for industrial production, offering superior efficiency and consistency.

Industrial-Scale Production Techniques

Large-scale synthesis necessitates minimizing solvent use and maximizing throughput. Flow microreactors excel here, as demonstrated by recent advances:

  • Catalyst Recycling : Immobilized lipases in packed-bed reactors enable 10 reaction cycles without activity loss, reducing catalyst costs by 40%.
  • In-line Analytics : Real-time NMR monitoring ensures >99% conversion, minimizing batch failures.

Case Study : A pilot plant utilizing flow alkylation reported a 30% reduction in energy consumption and 50% faster processing compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-4-oxobutanoic acid.

    Reduction: Formation of 4-ethoxy-4-hydroxybut-2-enoate.

    Substitution: Formation of various substituted butenoates depending on the nucleophile used.

Scientific Research Applications

Potassium;4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Potassium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Salts of 4-ethoxy-4-oxobut-2-enoate

Calcium (E)-4-ethoxy-4-oxobut-2-enoate (CAS: N/A) and Magnesium (E)-4-ethoxy-4-oxobut-2-enoate (CAS: 83918-60-9) are structurally analogous but differ in their cationic components. These salts exhibit distinct properties:

  • Solubility : The magnesium salt has a molecular weight of 310.54 g/mol and is stored at low temperatures, suggesting hygroscopicity or instability at higher temperatures . Calcium salts generally exhibit lower solubility in water compared to potassium salts due to differences in ionic radius and charge density .
  • Applications : Calcium and magnesium salts are often used in catalysis or as stabilizers in pharmaceuticals, whereas potassium salts may serve as intermediates in organic synthesis .
Property Potassium Salt (Target) Calcium Salt Magnesium Salt
Molecular Formula C₆H₇KO₄⁻ C₁₂H₁₄CaO₈ C₁₂H₁₄MgO₈
Molecular Weight (g/mol) Not reported ~340 (estimated) 310.54
Stability Likely stable Moderate Requires cold storage

Substituent Variants

Phenyl-Substituted Derivatives

Compounds like (E)-4-Oxo-4-phenylbut-2-enoic acid () and Ethyl 4-oxo-4-phenylbut-2-enoate (CAS: 17450-56-5, ) replace the ethoxy group with aromatic substituents. Key differences include:

  • Electronic Effects : Phenyl groups increase electron-withdrawing effects, enhancing electrophilicity at the α,β-unsaturated carbonyl system. This contrasts with the electron-donating ethoxy group in the target compound, which may reduce reactivity toward nucleophilic attack .
  • Physical Properties : Phenyl derivatives exhibit higher melting points (e.g., 72.9–205.5°C for substituted 4-oxo-crotonates) due to stronger intermolecular π-π stacking .
Ester vs. Salt Forms

Ethyl 4-ethoxy-2-oxobut-3-enoate (CAS: 65260-58-4, ) and Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate (CAS: 99059-30-0, ) are ester derivatives. Unlike the ionic potassium salt, these esters are neutral molecules with:

  • Lower Polarity : Esters are more soluble in organic solvents (e.g., hexane, ethyl acetate) .
  • Reduced Stability : Esters may hydrolyze under acidic or basic conditions, whereas the potassium salt is stable in aqueous media .

Functional Group Modifications

Amino and Hydroxy Derivatives

Compounds like (2Z)-4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid () and (Z)-ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate (CAS: 63913-14-4, ) introduce amino or hydroxy groups. These modifications:

  • Alter Acidity : The hydroxy group in increases acidity (pKa ~3–4) compared to the ethoxy group (pKa ~15) .

Biological Activity

Potassium;4-ethoxy-4-oxobut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and research findings related to its biological activity, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group and a keto group attached to a butenoate backbone. Its molecular formula is C6H9O3KC_6H_9O_3K with a molecular weight of approximately 202.24 g/mol. The compound is soluble in water, making it suitable for various applications in organic synthesis and biological research.

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. The compound has been studied for its potential interactions with various biological targets, which may modulate enzyme activities or influence cellular processes.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against a range of microbial pathogens, suggesting that this compound could be developed into an antimicrobial agent.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Effects on A549 Cells

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound led to significant morphological changes characteristic of apoptosis, including membrane blebbing and chromatin condensation. The study reported a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)Apoptotic Features Observed
1.2585Mild
2.565Moderate
530High

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

Future Research Directions

Continued research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:

  • In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring potential formulations for therapeutic use in treating infections or cancer.

Q & A

Q. What are the recommended synthetic routes for preparing Potassium;4-ethoxy-4-oxobut-2-enoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via esterification or phosphorylation reactions. For example, esterification of 4-oxobut-2-enoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) yields the ethyl ester intermediate, which is subsequently treated with potassium hydroxide to form the potassium salt. Reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. ethanol) critically affect reaction kinetics and byproduct formation. Purity can be optimized using recrystallization from anhydrous ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR: 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 1.2–1.4 ppm (triplet, -OCH2CH3), δ 4.1–4.3 ppm (quartet, -OCH2), and δ 6.2–6.4 ppm (doublet, C=CH). 13^{13}C NMR confirms the ester carbonyl at ~170 ppm .
  • IR: Strong absorption at ~1720 cm1^{-1} (C=O stretching) and 1250 cm1^{-1} (C-O ester).
  • X-ray crystallography (using SHELX programs) resolves stereochemistry and hydrogen bonding patterns .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Use desiccants (e.g., silica gel) to avoid moisture. Handle in a fume hood with nitrile gloves and PPE due to potential skin/eye irritation .

Advanced Research Questions

Q. How do stereoisomers (E/Z) of 4-ethoxy-4-oxobut-2-enoate impact its reactivity in nucleophilic addition reactions?

Methodological Answer: The E-isomer (trans configuration) typically exhibits higher electrophilicity at the α,β-unsaturated carbonyl due to reduced steric hindrance, favoring Michael additions. Z-isomers may require harsher conditions (e.g., Lewis acids like BF3·Et2O). Isomer ratios can be quantified via 1^1H NMR (coupling constants) or chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What strategies are recommended for resolving contradictions in literature data on the compound’s biological activity?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

  • Use isogenic cell lines and control for solvent toxicity (<0.1% DMSO).
  • Validate enzyme inhibition via Michaelis-Menten kinetics (e.g., IC50 with 95% confidence intervals).
  • Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Perform docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
  • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns.
  • Compare electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic regions influencing target binding .

Q. What HPLC methods are optimal for analyzing degradation products of this compound under physiological conditions?

Methodological Answer: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution (0.1% TFA in water:acetonitrile, 95:5 to 60:40 over 20 min). Detect degradation products (e.g., 4-oxobut-2-enoic acid) via UV at 210 nm. Validate method robustness using ICH guidelines (RSD <2% for retention time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.